molecular formula C16H22F3N3O3 B1397759 (R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate CAS No. 1224096-01-8

(R)-tert-Butyl 3-(2,6-diamino-4-(trifluoromethyl)-phenoxy)pyrrolidine-1-carboxylate

Cat. No. B1397759
CAS RN: 1224096-01-8
M. Wt: 361.36 g/mol
InChI Key: VILONDWFCAFQMY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22F3N3O3. The molecular weight is 361.36 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 361.36 g/mol. More detailed properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Catalytic Applications

  • Phenol and Aniline Oxidations: Dirhodium caprolactamate is used for the oxidation of phenols and anilines, leveraging tert-butylperoxy radicals for effective results. The research demonstrated significant enhancements in reaction rates when performed in toluene or chlorobenzene, with a variety of phenolic substrates undergoing selective oxidation (Ratnikov et al., 2011).

Synthetic Chemistry

  • Coupling Reactions: The compound was used in palladium-catalyzed coupling reactions with various arylboronic acids, leading to the production of a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Enantioselective Synthesis

  • Nitrile Anion Cyclization: A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, demonstrating high yield and enantioselectivity (Chung et al., 2005).

Pharmaceutical Research

  • Antimalarial Activity: JPC-3210, a compound containing a tert-butyl group similar to the queried chemical, was selected for preclinical development for malaria treatment and prevention due to its potent in vitro antimalarial activity (Chavchich et al., 2016).

Crystallography and Material Science

  • X-Ray Diffraction Studies: The compound was characterized spectroscopically and confirmed by X-ray diffraction studies, highlighting its significance in structural analysis (Naveen et al., 2007).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It is used for research purposes.

Safety and Hazards

The safety data sheet (SDS) for this compound includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection . For detailed information, please refer to the SDS.

properties

IUPAC Name

tert-butyl (3R)-3-[2,6-diamino-4-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-5-4-10(8-22)24-13-11(20)6-9(7-12(13)21)16(17,18)19/h6-7,10H,4-5,8,20-21H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILONDWFCAFQMY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2N)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2N)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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